molecular formula C12H12F4O3 B5827653 methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

Cat. No.: B5827653
M. Wt: 280.21 g/mol
InChI Key: NUQHWPMGDCURIF-UHFFFAOYSA-N
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Description

Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl] moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with enzymes or receptors in biological systems. The fluorinated propoxy group may enhance the compound’s stability and bioavailability, making it a valuable tool in various applications.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the fluorinated propoxy group.

    Ethyl benzoate: Another ester with a benzoate structure, but with an ethyl group instead of the fluorinated propoxy group.

    Propyl benzoate: Similar to ethyl benzoate but with a propyl group.

Uniqueness

Methyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is unique due to the presence of the fluorinated propoxy group, which imparts distinct chemical properties such as increased stability and potential for specific interactions in biological systems. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 3-(2,2,3,3-tetrafluoropropoxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O3/c1-18-10(17)9-4-2-3-8(5-9)6-19-7-12(15,16)11(13)14/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQHWPMGDCURIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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